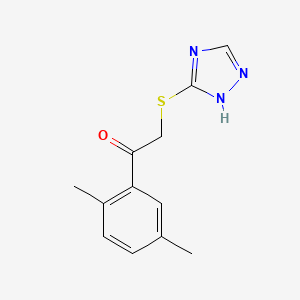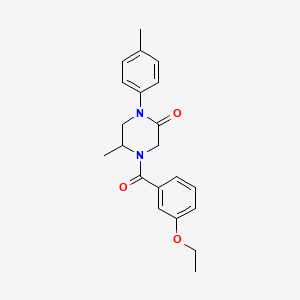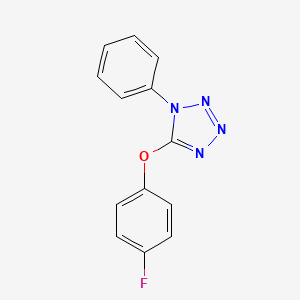![molecular formula C16H17N3O3 B5520037 1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)
1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.12699141 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Research has explored the synthesis of various benzimidazole and pyrimidine derivatives, focusing on their chemical properties and reactions. For example, the synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto five to eight-membered alicyclic rings demonstrated significant findings regarding the influence of methyl group substituents on cytotoxicity towards human skin fibroblast cells (Hehir et al., 2008).
Biological Activities
- Various derivatives of pyrimidines, including those structurally related to 1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, have been synthesized to study their biological activities. For instance, a study on novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety revealed moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008).
Photophysical Properties
- The exploration of D-π-A (Donor-π-Acceptor) molecules bearing strong electron donor and acceptor groups, similar in structure to the compound of interest, has been carried out. Studies such as those by Chen et al. (2001) on 5-(4-N,N-dimethyl amino-benzylidene)-(1H,3H)-2,4,6-pyrimidinetrione derivatives showed the formation of H-aggregates in certain solvents, highlighting their potential in the development of novel photovoltaic materials (Chen et al., 2001).
Antioxidant and Antitumor Activities
- Studies on 6-substituted-2,4-dimethyl-3-pyridinols, a class of compounds with a similar chemical backbone, reported interesting antioxidant properties. These compounds were synthesized through a series of reactions, including a low-temperature aryl bromide-to-alcohol conversion, demonstrating their potential as chain-breaking antioxidants (Wijtmans et al., 2004).
Synthesis of Pyrimidine Derivatives
- Research on the synthesis of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates has been conducted to explore their cardiotonic activity. This research provides insights into the structural activity relationship and potential therapeutic applications of pyrimidine derivatives (Dorigo et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-4-9-19-15(21)13(14(20)17-16(19)22)10-11-5-7-12(8-6-11)18(2)3/h4-8,10H,1,9H2,2-3H3,(H,17,20,22)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFWBKSLFLJKSR-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)
![5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)
![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)
![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)
![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)




